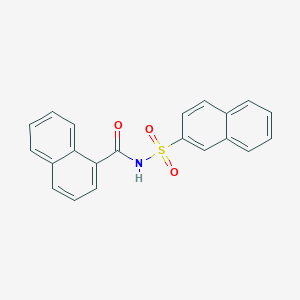

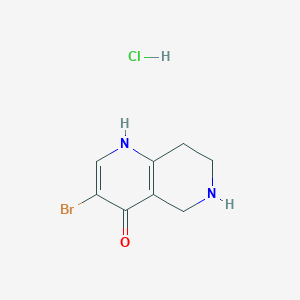

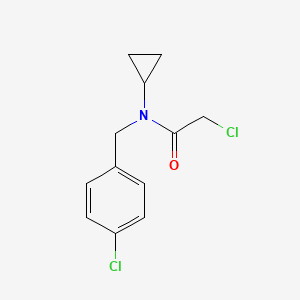

5-甲基-N-(3-(6-甲基磺酰吡啶-3-基)苯基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives, including molecules similar to 5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, often involves catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling. A study by Noreen et al. (2017) describes a convenient approach for the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, which could be relevant to synthesizing the compound (Noreen et al., 2017).

Molecular Structure Analysis

Structural analysis of sulfonamide compounds provides insights into their molecular geometry, bonding, and potential interactions with biological targets. For example, Carballo et al. (2013) detailed the crystal structure of a sulfonamide molecule, highlighting the geometry around the sulfonamide nitrogen and the orientations of the sulfonyl and thiazole groups. Such studies are crucial for understanding the molecular basis of the compound's activity and properties (Carballo et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds, including their participation in various organic reactions, is an area of significant interest. For instance, the study by Rozentsveig et al. (2013) on the synthesis of imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b][1,3]thiazol-5-yl sulfonamides through nucleophilic addition and cyclization reactions reveals the versatility of sulfonamide derivatives in synthesizing heterocyclic compounds, which may offer insights into the chemical behavior of the compound (Rozentsveig et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies focusing on the synthesis and characterization of sulfonamide derivatives can provide valuable data on these properties, which are essential for determining the compound's suitability for various applications.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their acidity, basicity, and potential to form hydrogen bonds, play a crucial role in their biological activity and interactions with enzymes or receptors. The study by Sarojini et al. (2013) on the structural and spectroscopic analysis of a sulfonamide compound offers a detailed examination of its electronic structure, NBO analysis, and HOMO-LUMO, which are critical for understanding the chemical properties and reactivity of sulfonamide derivatives (Sarojini et al., 2013).

科学研究应用

脑血管扩张和抗癫痫活性

一项研究描述了一系列噻吩-2-磺酰胺,突出它们的抗癫痫活性以及增加脑血流而不引起明显利尿的潜力。这表明它们在处理需要脑血管扩张和癫痫控制的疾病方面具有实用性(Barnish et al., 1981)。

非线性光学材料

另一个研究重点是合成具有甲基磺酰基和苯基磺酰基受体的噻吩化合物,用于它们的高效二阶光学非线性、高热稳定性和良好透明性。这些特性使它们成为非线性光学材料的有前途的候选(Chou et al., 1996)。

尿酶抑制和抗菌剂

已合成噻吩磺酰胺衍生物并测试其对尿酶抑制和抗菌活性。研究表明某些化合物表现出显著的尿酶抑制活性和抗菌性能,使它们成为开发新的抗微生物剂的有趣对象(Noreen et al., 2017)。

抗微生物杂环化合物

已进行了含有磺酰胺基团的杂环化合物的合成研究,显示出高抗菌活性。这表明它们有潜力作为新型抗菌剂(Azab et al., 2013)。

未来方向

Thiophene-based analogs, such as 5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, continue to attract interest due to their potential as biologically active compounds . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

属性

IUPAC Name |

5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S3/c1-11-6-9-16(24-11)26(22,23)19-13-5-3-4-12(10-13)14-7-8-15(18-17-14)25(2,20)21/h3-10,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRHRWUZYWOSBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)